REACTION_CXSMILES
|
[CH2:1]([O:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH3:13])[CH:2]1[O:4][CH2:3]1.[C:14]1([CH3:20])[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1.Cl.[CH3:22][C:23]([CH3:25])=O>>[CH2:1]([O:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:22][CH2:23][CH2:25][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:14][CH3:20])[CH:2]1[O:4][CH2:3]1.[CH2:1]([O:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH3:13])[CH:2]1[O:4][CH2:3]1 |f:4.5|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(=O)C
|
Name
|
stearyl glycidyl ether
|
Quantity
|
40 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
22.8 g
|
Type
|
reactant
|
Smiles
|
C(C1CO1)OCCCCCCCC
|
Name
|
|
Quantity
|
210 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
Catalyst B
|
Quantity
|
50 mL
|
Type
|
catalyst
|
Smiles
|
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was closed
|
Type
|
CUSTOM
|
Details
|
A precipitated solid was dried under reduced pressure at 80° C. for 24 hours
|
Duration
|
24 h
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C1CO1)OCCCCCCCCCCCCCCCCCC.C(C1CO1)OCCCCCCCC
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 75% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |